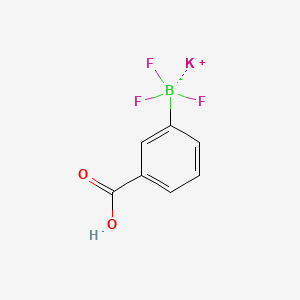

Potassium 3-carboxyphenyltrifluoroborate

Descripción general

Descripción

Potassium 3-carboxyphenyltrifluoroborate is an organotrifluoroborate compound with the chemical formula C7H5BF3KO2. It is a versatile reagent used in various chemical reactions, particularly in cross-coupling reactions. The compound is known for its stability and compatibility with a wide range of functional groups, making it a valuable tool in synthetic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 3-carboxyphenyltrifluoroborate can be synthesized through the reaction of 3-carboxyphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

Potassium 3-carboxyphenyltrifluoroborate serves as a robust nucleophilic partner in Suzuki-Miyaura couplings, particularly with aryl/alkenyl halides or pseudohalides. The trifluoroborate group enables a "slow-release" mechanism under basic conditions, minimizing protodeboronation side reactions .

Key Observations:

-

Catalyst Systems : PdCl₂(dppf)·CH₂Cl₂ (5–10 mol%) with Cs₂CO₃ in THF/H₂O (3:1) achieves >80% coupling efficiency for aryl bromides . For electron-deficient aryl chlorides, (cod)Pd(CH₂TMS)₂ with XPhos ligand improves yields .

-

Substrate Scope : Compatible with alkenyl bromides and gem-dibromides for diene synthesis . The carboxy group may require protection (e.g., as a methyl ester) to avoid base-mediated decarboxylation .

Example Reaction:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, 80°C | 3-Carboxybiphenyl | 78% |

Electrochemical C–C Bond Formation

The trifluoroborate group undergoes anodic oxidation to generate benzyl radicals, enabling cross-coupling with alkenyl halides in divided-cell electrolyzers .

Mechanism:

-

Oxidation at Anode :

-

Radical Coupling : Trapping with alkenyl bromides (e.g., β-bromostyrene) yields styrenic products .

Performance Data:

| Electrophile | Current Density | Product | Yield |

|---|---|---|---|

| β-Bromostyrene | 5.0 mA/cm² | 4-Vinylbenzoic acid | 48% |

Nitrosation and Nitration

Reaction with nitrosonium tetrafluoroborate (NOBF₄) in acetonitrile rapidly introduces nitroso groups (t = 30 sec) . The carboxy group directs meta-substitution, albeit with competing decarboxylation.

Representative Pathway:

Regioselectivity Challenges:

-

Nitrosation of potassium trifluoro(4-hydroxyphenyl)borate yields a 1:1 ortho/para nitrophenol mixture due to competing electronic effects .

Hydrolysis and Stability

The trifluoroborate hydrolyzes to 3-carboxybenzeneboronic acid under acidic or biphasic conditions (THF/H₂O, pH ~3–5) . Hydrolysis rates correlate with B–F bond lengths (DFT) and Swain-Lupton resonance parameters (ℛ) .

Kinetic Data:

| Condition | Half-Life (t₁/₂) | Notes |

|---|---|---|

| THF/H₂O, Cs₂CO₃, 55°C | 6–8 h | Base-mediated slow release |

| HCl (1M), 25°C | <1 h | Rapid protodeboronation |

Functional Group Interconversion

The carboxylic acid moiety undergoes standard derivatization:

Aplicaciones Científicas De Investigación

Potassium 3-carboxyphenyltrifluoroborate (K-PCF) is an organometallic compound with the molecular formula . It consists of a phenyl ring substituted with a carboxyl group at the 3-position and a trifluoroborate group, with potassium as the counterion. K-PCF has a molecular weight of 228.02 g/mol and typically appears as a white powder.

Properties

Organotrifluoroborates, including K-PCF, are known for their stability and versatility in chemical transformations. The carboxyl group in K-PCF offers opportunities for further functionalization and may enhance its solubility in polar solvents.

Applications

K-PCF has applications in various fields due to its unique structure and properties.

Medicinal Chemistry

K-PCF has gained interest for its potential role in developing new therapeutic agents. Some research indicates K-PCF's ability to inhibit carbonic anhydrases, a class of enzymes crucial for various physiological functions. Inhibiting these enzymes could have therapeutic implications in conditions like glaucoma and epilepsy.

Materials Science

K-PCF's unique structure and properties make it a potential candidate for developing novel materials. Research suggests its ability to form complexes with specific molecules, potentially leading to applications in areas like catalysis and molecular recognition. Additionally, K-PCF's thermal stability and fluorine content make it interesting for exploring applications in fire retardant materials.

Organic Synthesis

K-PCF's role as a fluoride source is being explored in organic synthesis. The presence of the trifluoroborate group () makes K-PCF a potential reagent for reactions requiring fluoride activation. Studies suggest its use in selective fluorination of organic molecules, which is a crucial step in synthesizing various pharmaceuticals and functional materials. K-PCF can participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, where they act as nucleophilic partners. The trifluoroborate group can be converted to other boron species, such as boronic acids or esters, under specific conditions.

KATs in Protein and Peptide Synthesis

Mecanismo De Acción

The mechanism of action of potassium 3-carboxyphenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the organotrifluoroborate. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the organoboron compound .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium 4-carboxyphenyltrifluoroborate

- Potassium 3-chlorophenyltrifluoroborate

- Potassium 3-cyanophenyltrifluoroborate

Uniqueness

Potassium 3-carboxyphenyltrifluoroborate is unique due to its carboxyl functional group, which provides additional reactivity and versatility in synthetic applications. Compared to other organotrifluoroborates, it offers enhanced stability and compatibility with various reaction conditions, making it a preferred choice for many synthetic chemists .

Actividad Biológica

Potassium 3-carboxyphenyltrifluoroborate (K-PCF) is an organometallic compound that has garnered attention for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

K-PCF has the molecular formula CHBFKO and a molecular weight of 228.02 g/mol. It appears as a white powder and consists of a phenyl ring substituted with a carboxyl group at the 3-position and a trifluoroborate group. The potassium ion serves as the counterion, contributing to the compound's stability and reactivity in various chemical transformations.

Enzyme Inhibition

Research indicates that K-PCF may act as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play critical roles in physiological processes such as respiration and fluid balance. Inhibition of CAs can have therapeutic implications for conditions like glaucoma and epilepsy. A study reported that K-PCF exhibited inhibitory activity against trypsin with a Ki value of 0.26 mM, showcasing its potential as a protease inhibitor .

Fluoride Source in Organic Synthesis

K-PCF serves as a fluoride source in organic synthesis, facilitating selective fluorination reactions essential for synthesizing pharmaceuticals. The trifluoroborate group can be converted into other boron species, which enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings.

Applications in Drug Development

The unique structural features of K-PCF make it a promising candidate for developing new therapeutic agents. Its ability to modulate enzyme activity positions it as a potential lead compound in drug discovery efforts targeting various diseases.

Case Studies

- Carbonic Anhydrase Inhibition : A study highlighted K-PCF's role in inhibiting specific isoforms of carbonic anhydrases, suggesting its utility in treating conditions associated with dysregulated enzyme activity.

- Protease Inhibition : K-PCF's inhibition of trypsin demonstrates its potential application in developing protease inhibitors, which are crucial in managing diseases where proteolytic enzymes play a role .

Comparative Analysis with Related Compounds

To contextualize K-PCF's biological activity, it is useful to compare it with related organotrifluoroborate compounds:

| Compound Name | Key Biological Activity | Ki Value (mM) |

|---|---|---|

| This compound | Inhibits trypsin | 0.26 |

| Potassium (3-chlorophenyl)trifluoroborate | Moderate enzyme inhibition | TBD |

| Potassium (3-carboxy-5-nitrophenyl)trifluoroborate | Potentially enhanced reactivity | TBD |

Research Findings

Several studies have contributed to understanding K-PCF's biological activity:

- Modulation of Carbonic Anhydrases : Research published in the Journal of Enzyme Inhibition and Medicinal Chemistry discusses the inhibition mechanism and biological effects of potassium trifluoroborates on carbonic anhydrases, emphasizing K-PCF's potential therapeutic applications.

- Synthetic Applications : Articles exploring the role of trifluoroborates in organic synthesis highlight K-PCF's ability to participate in cross-coupling reactions, indicating its importance in creating complex organic molecules necessary for drug development .

Propiedades

IUPAC Name |

potassium;(3-carboxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEMWADDENRLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635593 | |

| Record name | Potassium (3-carboxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850313-91-6 | |

| Record name | Potassium (3-carboxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-carboxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.